N3-Cystamine HCl

Description

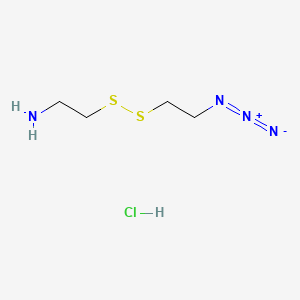

N3-Cystamine HCl (chemical name: 2-((2-azidoethyl)disulfanyl)ethanamine hydrochloride) is a bifunctional compound featuring a disulfide bridge and an azide group. This structure enables dual reactivity: the disulfide bond allows reversible crosslinking under reducing conditions, while the azide group facilitates click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation . It is commercially available (Iris Biotech GmbH) and has been employed in synthesizing antimicrobial conjugates, such as Van-Cystamine-N3, where it links vancomycin to cell-penetrating peptides (CPPs) via amide bonds to enhance drug delivery .

The compound’s unique properties make it valuable in drug delivery systems requiring controlled release in reducing environments (e.g., intracellular compartments). Its molecular weight (calculated as 257.2 g/mol for C₄H₁₁N₃S₂·HCl) and solubility in polar solvents (e.g., DMF, DMSO) further support its utility in organic and aqueous reaction conditions.

Properties

IUPAC Name |

2-(2-azidoethyldisulfanyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4S2.ClH/c5-1-3-9-10-4-2-7-8-6;/h1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSDQQPOSCVJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN=[N+]=[N-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN4S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotransfer Reaction on Cystamine Dihydrochloride

Cystamine dihydrochloride is treated with imidazole-1-sulfonyl azide hydrochloride in a buffered aqueous solution (pH 6.5–7.5). This reagent selectively converts primary amines to azides via a diazotransfer mechanism. The reaction proceeds at 0–5°C for 12–18 hours, achieving 70–85% conversion efficiency. Excess reagent is quenched with thiosulfate, and the product is purified via recrystallization from ethanol-water mixtures.

Oxidative Stabilization

The disulfide bond in N3-cystamine is prone to reduction under acidic conditions. To mitigate this, post-synthetic oxidation with hydrogen peroxide (3% v/v, 25°C, 1 hour) ensures bond stability. Final isolation as the hydrochloride salt is achieved by treating the free base with concentrated HCl (37%) in anhydrous diethyl ether.

Direct Synthesis from Ethanolamine via Sequential Functionalization

Industrial-scale production often employs ethanolamine as a cost-effective precursor. This multistep process integrates cyclization, hydrolysis, and azidation:

Cyclization and Hydrolysis

Ethanolamine reacts with sulfuric acid to form aminoethyl sulfate, which undergoes cyclization with carbon disulfide in alkaline conditions (32% NaOH, 70–80°C). The resultant 2-mercaptothiazoline is hydrolyzed under reflux with hydrochloric acid (31%, 110–120°C, 15 days), yielding cysteamine hydrochloride.

Crystallization and Purification

The azide intermediate is dissolved in a hydrochloric acid-ethanol mixture (1:3 v/v) and cooled to 10–15°C to induce crystallization. Slow cooling rates (0.5°C/min) enhance crystal size and purity (>98% by HPLC). Mother liquor recycling improves overall yield to 82–90%.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across different preparation routes:

| Method | Starting Material | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Decarboxylation-Azidation | Cystine | 70–85 | 95–98 | Low azidation efficiency; redox sensitivity |

| Ethanolamine-Based | Ethanolamine | 82–90 | 98–99.5 | Multistep process; long hydrolysis times |

| Direct Azide Substitution | Cysteamine HCl | 65–75 | 90–95 | Competing side reactions; catalyst cost |

Industrial-Scale Optimization Strategies

Vacuum Stripping for Hydrochloric Acid Removal

Concentrated hydrolysates are subjected to vacuum evaporation (40–45 kPa, 60–70°C) to remove 35–45% of free HCl. This step ensures optimal cysteamine hydrochloride supersaturation (70–90 wt%) prior to crystallization, minimizing impurity carryover.

Chemical Reactions Analysis

Disulfide Bond Reduction

The disulfide bond (–S–S–) in N3-Cystamine HCl undergoes reduction under specific conditions, yielding free thiol (–SH) groups. This reaction is critical for controlled release in bioconjugation applications.

Reaction Conditions and Agents

| Reducing Agent | pH Range | Temperature | Reaction Time | Product |

|---|---|---|---|---|

| Dithiothreitol (DTT) | 7.0–8.5 | 25–37°C | 30–60 min | Cysteamine derivatives |

| Tris(2-carboxyethyl)phosphine (TCEP) | 6.0–7.5 | 25°C | 10–30 min | Thiolated intermediates |

-

Mechanism : The disulfide bond is cleaved via nucleophilic attack by reducing agents, generating two cysteamine moieties .

-

Applications : Facilitates site-specific protein modification and drug delivery systems requiring redox-sensitive linkages .

Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal azide (–N₃) group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole conjugates.

Reaction Parameters

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Cu(I) (e.g., CuSO₄/NaAsc) | Aqueous buffer (pH 7.2–8.5) | 25–37°C | 85–95% |

-

Key Findings :

-

Applications : Labeling biomolecules (e.g., antibodies, peptides) for imaging or therapeutic targeting .

Thiol-Disulfide Exchange Reactions

The disulfide bond engages in dynamic exchange with free thiols, enabling reversible conjugation.

Experimental Data

| Thiol Source | pH | Equilibrium Constant (K) | Half-Life |

|---|---|---|---|

| Glutathione (GSH) | 7.4 | 1.2 × 10³ M⁻¹ | <5 min |

| Cysteine | 8.0 | 2.5 × 10³ M⁻¹ | ~2 min |

-

Mechanism : Nucleophilic displacement by thiolate ions forms mixed disulfides .

-

Biological Relevance : Mimics natural redox regulation in cellular environments, useful for stimuli-responsive drug release .

Acid-Base Reactivity

As a hydrochloride salt, N3-Cystamine HCl exhibits pH-dependent solubility and protonation states.

Protonation Behavior

| pH Range | Dominant Form | Solubility (g/L) |

|---|---|---|

| <2.0 | Fully protonated (NH₃⁺) | >100 |

| 7.0–9.0 | Partially deprotonated (NH₂) | 10–50 |

Scientific Research Applications

2.1. Neurodegenerative Diseases

N3-Cystamine HCl has been investigated for its potential therapeutic effects in neurodegenerative diseases such as Huntington's disease and Parkinson's disease. Research indicates that cystamine administration can prolong life expectancy in Huntington's disease models by reducing apoptosis and inflammatory responses . Additionally, cysteamine, a related compound, has shown promise in improving outcomes in patients with cystinosis and other conditions involving lysosomal storage disorders .

2.2. Anti-Virulence Properties

Recent studies have demonstrated that N3-Cystamine HCl exhibits anti-virulence properties against Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients. It inhibits glycine utilization and disrupts virulence factor synthesis, thereby reducing the pathogen's toxicity . This suggests its potential use as an adjunct therapy in managing infections.

3.1. Redox Biology

N3-Cystamine HCl plays a significant role in redox biology due to its ability to modulate the levels of sulfur-containing compounds within biological systems. It has been shown to enhance the activity of glutathione S-transferase enzymes, which are crucial for detoxification processes . This modulation is particularly relevant in studies focusing on oxidative stress and cellular protection mechanisms.

3.2. Drug Formulation Studies

In pharmaceutical research, N3-Cystamine HCl has been evaluated for its formulation properties, particularly in developing stable ocular solutions for treating corneal cystinosis. Studies have focused on optimizing formulations to enhance stability and bioavailability while minimizing irritation . The findings suggest that incorporating hydroxypropylmethylcellulose (HPMC) can improve the retention time of the drug on the corneal surface.

4.1. Cysteamine Hydrochloride Formulations

A study evaluated various concentrations of HPMC combined with cysteamine hydrochloride to determine their viscosity, pH, and osmolality characteristics. Results indicated that formulations with 1% and 1.5% HPMC released over 80% of the drug within 8 hours without causing irritation to rabbit eyes .

| Formulation | HPMC Concentration | Release Rate (%) | Irritation Score |

|---|---|---|---|

| Viscous Solution | 1% | 81.2 | 0 |

| Viscous Solution | 1.5% | 85.3 | 0 |

4.2. Inhibition of Glycine Utilization

Another study assessed the impact of N3-Cystamine HCl on Pseudomonas aeruginosa, revealing that it significantly inhibited glycine metabolism and reduced virulence factor production in vitro and in animal models . This highlights its potential as a therapeutic agent against bacterial infections.

Mechanism of Action

N3-Cystamine HCl exerts its effects through several mechanisms:

Cystine Depletion: It depletes cystine levels in the body by participating in disulfide exchange reactions, forming cysteine and mixed disulfides that can exit the lysosome.

Neuroprotective Pathways: It upregulates neuroprotective pathways involving brain-derived neurotrophic factor and Nuclear factor erythroid 2-related factor 2 signaling.

Oxidative Stress Mitigation: It mitigates oxidative stress and inflammation, which are central to the pathogenesis of neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

N3-Cystamine HCl belongs to a class of disulfide- and azide-containing linkers. Below, it is compared to structurally or functionally analogous compounds:

Cystamine Dihydrochloride

- Structure : Lacks the azide group; contains two primary amine groups connected by a disulfide bond.

- Function: Primarily used as a reducible crosslinker (e.g., in protein stabilization or nanoparticle assembly).

- Key Differences: Reactivity: No azide functionality limits its use in click chemistry. Applications: Less versatile in modern bioconjugation strategies compared to N3-Cystamine HCl.

N3-PEG3-NH2 (1-Amino-11-azido-3,6,9-trioxaundecane)

- Structure : Features a PEG spacer between the azide and amine groups, enhancing hydrophilicity and flexibility.

- Function : Used for spacer-optimized conjugations to reduce steric hindrance.

- Key Differences: Solubility: PEG spacer improves aqueous solubility compared to N3-Cystamine HCl’s shorter alkyl chain. Stability: Lacks a disulfide bond, making conjugates non-reducible.

N,N′-Bis(trifluoroacetyl)cystamine

- Structure : Trifluoroacetyl-protected cystamine derivative.

- Function : Used in peptide synthesis to protect thiol groups.

- Key Differences: Reactivity: Requires deprotection for disulfide bond formation, unlike N3-Cystamine HCl’s "ready-to-use" disulfide. Applications: Limited to synthetic chemistry rather than drug delivery.

Comparative Data Table

Q & A

Q. What are the critical considerations for synthesizing N3-Cystamine HCl with high purity, and how can its structural integrity be validated?

- Methodological Answer: Synthesis protocols should specify reaction conditions (e.g., molar ratios, temperature, and solvent systems) and include purification steps such as recrystallization or column chromatography. Structural validation requires comprehensive characterization:

- 1H NMR and 13C NMR to confirm proton and carbon environments, ensuring no residual solvents or byproducts .

- Elemental Analysis or HRMS to verify molecular composition. Discrepancies >0.4% in elemental analysis indicate impurities .

- FT-IR to identify functional groups (e.g., disulfide bonds in cystamine).

Example data table for characterization:

| Technique | Expected Peaks (N3-Cystamine HCl) | Observed Peaks | Purity (%) |

|---|---|---|---|

| 1H NMR (D2O) | δ 3.2 (CH2-S), δ 2.8 (CH2-N) | δ 3.1, δ 2.7 | ≥98 |

| HRMS | [M+H]+: 227.05 | 227.04 | 99.5 |

Q. How should researchers design experiments to assess the stability of N3-Cystamine HCl under varying pH and temperature conditions?

- Methodological Answer:

- Experimental Design:

- Prepare buffered solutions (pH 2–12) and incubate N3-Cystamine HCl at 25°C, 37°C, and 60°C.

- Use HPLC-UV or LC-MS to quantify degradation products at intervals (0, 24, 48, 72 hours).

- Monitor disulfide bond integrity via Ellman’s assay for free thiols .

- Key Metrics:

- Degradation rate constants () calculated using first-order kinetics.

- Activation energy () via Arrhenius plots for thermal stability .

Advanced Research Questions

Q. How can contradictory data on the reactivity of N3-Cystamine HCl with thiol-containing biomolecules be resolved?

- Methodological Answer: Contradictions often arise from differences in reaction conditions or detection limits. To resolve them:

- Controlled Variables: Standardize buffer ionic strength, temperature, and thiol concentration (e.g., 1–10 mM glutathione).

- Analytical Validation:

- Use stopped-flow spectroscopy for real-time kinetics of disulfide exchange .

- Compare results across multiple detection methods (e.g., fluorescence quenching vs. mass spectrometry ) to rule out artifacts .

- Case Study: If Study A reports 90% reactivity at pH 7.4, while Study B observes <50%, check for competing reactions (e.g., oxidation by dissolved O2) or thiol pKa variations .

Q. What advanced statistical approaches are recommended for analyzing dose-response data in N3-Cystamine HCl toxicity studies?

- Methodological Answer:

- Model Fitting: Use nonlinear regression (e.g., Hill equation ) to estimate IC50 values. Report 95% confidence intervals to assess precision .

- Error Propagation: Quantify uncertainties from replicate experiments () using Monte Carlo simulations .

- Contradiction Analysis: Apply ANOVA or Bayesian hierarchical models to reconcile inter-lab variability in toxicity thresholds .

Q. How can researchers optimize the use of N3-Cystamine HCl in crosslinking experiments for protein structure studies?

- Methodological Answer:

- Reaction Optimization:

- Screen molar ratios (1:1 to 1:10 protein:crosslinker) in buffer systems mimicking physiological conditions.

- Quench unreacted crosslinker with excess β-mercaptoethanol .

- Validation:

- SDS-PAGE and size-exclusion chromatography to confirm crosslink formation.

- Circular Dichroism to ensure no secondary structure disruption .

- Troubleshooting: If crosslinking efficiency is low, check for steric hindrance or redox interference (e.g., presence of reducing agents) .

Data Reliability and Reproducibility

Q. What steps ensure the reproducibility of potentiometric titration data for N3-Cystamine HCl’s acid-base properties?

- Methodological Answer:

- Calibration: Standardize pH electrodes daily with buffer solutions (pH 4.0, 7.0, 10.0) .

- Endpoint Detection: Use second-derivative analysis () for precise equivalence point determination. Example workflow:

| Titrant Volume (mL) | pH | |

|---|---|---|

| 9.75 | 2.1 | 0.05 |

| 9.80 | 2.3 | 0.00 (endpoint) |

| 9.85 | 2.5 | -0.03 |

Q. How should researchers address discrepancies in reported solubility values for N3-Cystamine HCl across solvents?

- Methodological Answer:

- Standardize Protocols: Use shake-flask method with equilibration times ≥24 hours. Filter solutions through 0.22 µm membranes before UV-Vis quantification .

- Control Variables: Document solvent lot numbers, storage conditions, and humidity levels (hygroscopicity affects solubility) .

- Comparative Analysis: Cross-reference data with NIST Chemistry WebBook entries for similar compounds (e.g., cystamine dihydrochloride) .

Ethical and Reporting Standards

Q. What ethical and documentation practices are critical when using N3-Cystamine HCl in cell-based assays?

- Methodological Answer:

- Ethical Approval: Declare ethics committee approval (e.g., IACUC or IRB) for studies involving primary cells or animal models .

- Material Transparency: Report supplier details (e.g., Sigma-Aldrich Lot #X123), purity grades, and storage conditions (-20°C, desiccated) .

- Data Accessibility: Deposit raw titration curves, NMR spectra, and toxicity datasets in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.